molecular formula C7H8N2S B091264 Phenylthiourea CAS No. 103-85-5

Phenylthiourea

Cat. No.: B091264
CAS No.: 103-85-5
M. Wt: 152.22 g/mol
InChI Key: FULZLIGZKMKICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Selenouracil is a selenium-containing analog of uracil, a naturally occurring pyrimidine nucleobase found in RNA. Selenium, a chalcogen element, replaces the oxygen atom at the 2-position of the uracil ring, resulting in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-selenouracil typically involves the substitution of the oxygen atom in uracil with selenium. One common method is the reaction of uracil with selenium dioxide (SeO2) in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of 2-selenouracil .

Industrial Production Methods

While specific industrial production methods for 2-selenouracil are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Example Reactions:

  • Pyrazole Formation :
    Reacting 1-(4-(3-(dimethylamino)acryloyl)phenyl)−3-phenylthiourea (3 ) with hydrazine hydrate or phenyl hydrazine in ethanol and triethylamine yields pyrazolyl-phenylthiourea compounds (4a , 4b ) (82% yield) .

    Enaminone+HydrazineΔEtOH Et3NPyrazole Derivative\text{Enaminone}+\text{Hydrazine}\xrightarrow[\Delta]{\text{EtOH Et}_3\text{N}}\text{Pyrazole Derivative}
  • Thiazolopyrimidine Synthesis :
    Treatment of enaminone 3 with 2-aminothiazole in methanol/NaOMe produces thiazolopyrimidine-phenylthiourea (5 ) (57% yield) .

Table 1: Cyclocondensation Products of this compound Derivatives

ReactantReagent/ConditionsProductYield (%)
Enaminone 3 Hydrazine hydrate, EtOH/ΔPyrazolyl-phenylthiourea82
Enaminone 3 2-Aminothiazole, MeOH/ΔThiazolopyrimidine derivative57

Nucleophilic Substitution and Thiourea Functionalization

PTU undergoes substitution reactions with amines and electrophiles to form disubstituted thioureas.

Key Pathways:

  • Synthesis from Aniline :
    PTU is synthesized via refluxing aniline with ammonium thiocyanate in HCl, yielding 86.3% under conventional methods or microwave-assisted conditions .

    Aniline+NH4SCNΔHClThis compound\text{Aniline}+\text{NH}_4\text{SCN}\xrightarrow[\Delta]{\text{HCl}}\text{this compound}
  • Formation of N-Acylthioureas :
    Reaction with benzoyl chloride in acetone produces N-(p-chlorophenyl)-N’-benzoyl thiourea, a precursor for metal complexes .

Enzyme Inhibition: Competitive Binding to Metalloenzymes

PTU is a potent competitive inhibitor of tyrosinase and phenoloxidase, critical in melanin biosynthesis.

Mechanistic Insights:

  • Tyrosinase-Related Protein 1 (TYRP1) :
    PTU binds TYRP1 via hydrophobic interactions (Ki = 0.21 µM), blocking substrate access without metal coordination .

  • Phenoloxidase (PO) Inhibition :
    Exhibits competitive inhibition with Ki=0.21±0.09μMK_i=0.21\pm 0.09\,\mu \text{M}, reversibly binding the enzyme active site .

Table 2: Inhibition Constants of PTU Against Enzymes

EnzymeInhibition Constant (KiK_i)Inhibition Type
Phenoloxidase0.21±0.09μM0.21\pm 0.09\,\mu \text{M}Competitive
PvdP Tyrosinase0.57±0.05μM0.57\pm 0.05\,\mu \text{M}Allosteric

Role in Coordination Chemistry

PTU forms stable complexes with transition metals, influencing their catalytic and electronic properties.

Case Study:

  • Copper Complexes :
    PTU coordinates via sulfur and nitrogen atoms, forming chelates with geometries confirmed by ESR and magnetic susceptibility .

  • Zinc Interactions :
    In TYRP1, PTU occupies the substrate-binding pocket without direct zinc coordination, altering enzyme activity .

Example:

  • 2-Aminobenzothiazole Synthesis :
    PTU reacts with bromine or iodine to form 2-aminobenzothiazole, a building block for pharmaceuticals .

Scientific Research Applications

Synthesis of Phenylthiourea Derivatives

This compound serves as a precursor for synthesizing various substituted derivatives that exhibit enhanced biological activities. Researchers have explored different synthetic routes to modify the this compound structure, leading to compounds with improved pharmacological profiles.

Table 1: Commonly Synthesized this compound Derivatives

Compound NameStructure TypeBiological Activity
4-Chloro-phenylthioureaSubstituted ThioureaAntimicrobial
Phenylthiazole derivativesHeterocyclic ThioureaAntitumor
Pyrazole-based this compoundHeterocyclic ThioureaAntiviral and anti-inflammatory

Antimicrobial Activity

PTU and its derivatives have been extensively studied for their antimicrobial properties. A study highlighted that various substituted phenylthioureas exhibited antimicrobial activities comparable to or even greater than those of standard drugs . The structural diversity of these compounds allows for a wide range of interactions with microbial targets.

Case Study: Antimicrobial Screening

  • Objective : To evaluate the antimicrobial efficacy of synthesized phenylthioureas.
  • Methodology : Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus.
  • Findings : Several derivatives demonstrated significant inhibition zones, indicating potent antimicrobial activity.

Inhibition of Melanization

PTU is notably recognized for its ability to inhibit melanization in various organisms. This effect is primarily due to PTU's role as a tyrosinase inhibitor, which is crucial in the melanogenic pathway. Studies have shown that PTU can effectively reduce pigmentation in model organisms like zebrafish by interfering with melanin production .

Table 2: Effects of PTU on Melanization in Model Organisms

OrganismConcentration UsedObserved Effect
Zebrafish0.2 mMReduced eye size
FrogsVariesDecreased skin pigmentation
MothsVariesAltered color patterns

Antitumor Activity

Recent research has indicated that this compound derivatives possess substantial antitumor properties. A study involving the synthesis of new this compound-based heterocycles demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7 . The molecular docking studies further supported these findings by revealing strong interactions between the compounds and cancer-related biological targets.

Case Study: Antitumor Activity Assessment

  • Objective : To assess the cytotoxic effects of novel this compound derivatives.
  • Methodology : Compounds were tested against multiple cancer cell lines.
  • Results : Certain derivatives showed IC50 values as low as 2.29 µM against HCT-116 cells, indicating high potency.

Environmental Applications

Beyond its biological applications, PTU has been utilized in environmental sciences, particularly in studies related to pollution and toxicology. Its ability to bind heavy metals makes it useful for assessing the bioavailability and toxicity of these metals in aquatic systems.

Mechanism of Action

The mechanism of action of 2-selenouracil involves its incorporation into biological molecules, such as tRNA, where it influences the reading of genetic information and protein synthesis. The selenium atom in 2-selenouracil can undergo redox reactions, leading to the formation of reactive intermediates that interact with molecular targets and pathways involved in oxidative stress and cellular protection .

Comparison with Similar Compounds

2-Selenouracil is often compared with its sulfur analog, 2-thiouracil, and its oxygen analog, uracil. The key differences include:

    2-Thiouracil: Contains a sulfur atom at the 2-position instead of selenium.

    Uracil: The natural pyrimidine nucleobase with an oxygen atom at the 2-position.

Biological Activity

Phenylthiourea (PTU) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the various biological effects of PTU, including its mechanisms of action, therapeutic potential, and associated case studies.

Overview of this compound

This compound is an organic compound with the formula C7H8N2S. It is primarily known for its ability to inhibit melanization in various organisms by acting as a tyrosinase inhibitor. This property has made it a useful tool in studies of pigmentation and developmental biology.

  • Tyrosinase Inhibition : PTU inhibits the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. By binding to copper ions in the active site of tyrosinase, PTU disrupts melanin production, leading to reduced pigmentation in treated organisms such as zebrafish and amphibians .
  • Anticancer Properties : Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown significant cytotoxic activity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth . Molecular docking studies suggest that these compounds interact favorably with the epidermal growth factor receptor (EGFR), a target in cancer therapy.
  • Antimicrobial Activity : PTU and its derivatives have demonstrated antimicrobial properties against various pathogens. For example, certain this compound complexes exhibited high potency against Staphylococcus aureus and Mycobacterium tuberculosis strains, indicating their potential use in treating resistant infections .

1. Anticancer Activity

A study synthesized two this compound derivatives, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea. These compounds were evaluated for their cytotoxic effects on MCF-7 cells using the MTT assay. The results showed significant EGFR inhibitory activity, with respective IC50 values of 0.37 mM and 0.38 mM .

CompoundBinding Score (kcal/mol)IC50 (mM)
N-(4-methoxy)-benzoyl-N'-phenylthiourea-7.30.38
N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea-8.20.37

2. Developmental Toxicity

In zebrafish models, treatment with PTU at concentrations around 0.2 mM resulted in a significant reduction in eye size, demonstrating its impact on developmental processes . This effect underscores PTU's utility in studying developmental biology and toxicology.

3. Antimicrobial Effects

Research has indicated that this compound derivatives possess antimicrobial activity against clinical strains of bacteria. For instance, compounds derived from PTU showed minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 64 µg/mL against various Staphylococcus strains .

CompoundMIC (µg/mL)Bacterial Strain
Cu52S. aureus
Cu44S. epidermidis
Cu116S. aureus

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing phenylthiourea derivatives, and how are they validated in academic research?

this compound derivatives are typically synthesized via the Schotten-Baumann reaction, which involves reacting this compound with acyl chlorides under controlled conditions (e.g., low temperature followed by reflux). For example, N-(2,4-dichloro)benzoyl-N’-phenylthiourea was synthesized using N-phenylthiourea and 2,4-dichlorobenzoyl chloride, with structural validation via infrared (IR), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry .

  • Validation steps :
    • Purity : Chromatographic techniques (e.g., HPLC).
    • Structural confirmation : Multi-dimensional NMR (e.g., 2D-COSY) to resolve complex proton environments .

Q. How does this compound inhibit enzyme activity in biochemical assays, and what are the experimental controls required?

this compound acts as a copper-catalyst inhibitor, blocking enzymes like phenolase and cytochrome oxidase. For instance, in silkworm (Cynthia) studies, this compound reduced oxygen consumption by disrupting cytochrome systems .

  • Experimental design considerations :
    • Positive controls : Use known inhibitors (e.g., cyanide for cytochrome oxidase).
    • Dose-response curves : Test concentrations (e.g., 0.45–1 mg) to assess reversibility of inhibition .
    • Negative controls : Untreated samples to baseline metabolic activity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses acute inhalation and dermal hazards (e.g., pulmonary edema, skin irritation). Mitigation strategies include:

  • Engineering controls : Use fume hoods and wet methods to suppress dust .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Exposure monitoring : Air sampling for workplace concentration limits (refer to CAS 103-85-5 SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxic mechanisms across different cancer cell lines?

Studies show this compound derivatives (e.g., N-(4-t-butylbenzoyl)-N’-phenylthiourea) exhibit selective cytotoxicity in breast cancer (MCF-7, T47D) and cervical cancer (HeLa) cells but spare normal Vero cells. Contradictions arise due to:

  • Variable receptor targeting : EGFR vs. SIRT1 inhibition .
  • Lipophilicity effects : Higher lipophilicity enhances membrane permeability but may reduce specificity .
  • Methodological reconciliation :
    • Comparative assays : Use isogenic cell lines to isolate genetic factors.
    • Dose normalization : Adjust concentrations based on cellular uptake efficiency .

Q. What experimental frameworks are optimal for studying this compound’s role in insect respiratory metabolism?

The Cynthia silkworm model revealed this compound’s dose-dependent suppression of oxygen consumption and cocoon-spinning behavior. Key frameworks include:

  • PICOT structure :
    • Population : Cynthia pupae in diapause.
    • Intervention : this compound administration (0.45–1 mg).
    • Comparison : Untreated controls.
    • Outcome : Respiratory rate (µL O₂/hr) and cocoon structure.
    • Time : Pre-/post-treatment intervals .
  • Data normalization : Express metabolic rates per mg tissue weight .

Q. How can this compound derivatives be optimized for anticancer activity using structure-activity relationship (SAR) studies?

SAR optimization involves:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity. For example, 2,4-dichloro substitution improved activity against MCF-7 cells .
  • Backbone modifications : Benzoyl vs. acetyl groups alter target affinity (e.g., EGFR vs. tubulin) .
  • In silico modeling : Molecular docking to predict binding energies with EGFR (PDB ID: 1M17) .

Q. Methodological Recommendations

  • Contradiction analysis : Use meta-analytical tools to harmonize divergent results (e.g., heterogeneity testing).
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal and cell-based studies .
  • Data reproducibility : Archive raw spectra, chromatograms, and assay protocols in supplementary materials per journal guidelines (e.g., Beilstein Journal standards) .

Properties

IUPAC Name

phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULZLIGZKMKICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021134
Record name 1-Phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS]
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Phenyl-2-thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2919
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.3 (EPA, 1998) - Denser than water; will sink, 1.3
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00209 [mmHg]
Record name 1-Phenyl-2-thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2919
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Thyroid hormone (T4) can be detected in thyroid follicles in wild-type zebrafish larvae from 3 days of development, when the thyroid has differentiated. In contrast, embryos or larvae treated with goitrogens (substances such as methimazole, potassium percholorate, and 6-n-propyl-2-thiouracil) are devoid of thyroid hormone immunoreactivity. Phenythiourea (PTurea; also commonly known as PTU) is widely used in zebrafish research to suppress pigmentation in developing embryos/fry. PTurea contains a thiocarbamide group that is responsible for goitrogenic activity in methimazole and 6-n-propyl-2-thiouracil. In the present study, /this research/ shows that commonly used doses of 0.003% PTurea abolish T4 immunoreactivity of the thyroid follicles of zebrafish larvae. As development of the thyroid gland is not affected, these data suggest that PTurea blocks thyroid hormone production. Like other goitrogens, PTurea causes delayed hatching, retardation and malformation of embryos or larvae with increasing doses. At doses of 0.003% PTurea, however, toxic side effects seem to be at a minimum, and the maternal contribution of the hormone might compensate for compromised thyroid function during the first days of development., The ability or inability to taste the compound phenylthiocarbamide (PTC) is a classic inherited trait in humans and has been the subject of genetic and anthropological studies for over 70 years. This trait has also been shown to correlate with a number of dietary preferences and thus may have important implications for human health. The recent identification of the gene that underlies this phenotype has produced several surprising findings. This gene is a member of the T2R family of bitter taste receptor genes. It exists in seven different allelic forms, although only two of these, designated the major taster and major non-taster forms, exist at high frequency outside sub-Saharan Africa. The non-taster allele resides on a small chromosomal region identical by descent, indicating that non-tasters are descended from an ancient founder individual, and consistent with an origin of the non-taster allele preceding the emergence of modern humans out of Africa. The two major forms differ from each other at three amino acid positions, and both alleles have been maintained at high frequency by balancing natural selection, suggesting that the non-taster allele serves some function. We hypothesize that this function is to serve as a receptor for another, as yet unidentified toxic bitter substance. At least some of the remaining five haplotypes appear to confer intermediate sensitivity to PTC, suggesting future detailed studies of the relationships between receptor structure and taste function., Humans' bitter taste perception is mediated by the hTAS2R subfamily of the G protein-coupled membrane receptors (GPCRs). Structural information on these receptors is currently limited. Here we identify residues involved in the binding of phenylthiocarbamide (PTC) and in receptor activation in one of the most widely studied hTAS2Rs (hTAS2R38) by means of structural bioinformatics and molecular docking. The predictions are validated by site-directed mutagenesis experiments that involve specific residues located in the putative binding site and trans-membrane (TM) helices 6 and 7 putatively involved in receptor activation. Based on our measurements, we suggest that (i) residue N103 participates actively in PTC binding, in line with previous computational studies. (ii) W99, M100 and S259 contribute to define the size and shape of the binding cavity. (iii) W99 and M100, along with F255 and V296, play a key role for receptor activation, providing insights on bitter taste receptor activation not emerging from the previously reported computational models.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from water; prisms from alcohol, Needles

CAS No.

103-85-5
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-phenylthiourea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F82C6Q54C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

298.4 °F (EPA, 1998), 154 °C
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

558 Parts of aniline, 479 parts of ammonium rhodanide and 78 parts of a 40% aqueous sodium bisulfite solution are introduced successively into 592 parts of a 37% aqueous hydrochloric acid. This reaction mixture is at first stirred for 8 hours at 80° C., then for 8 hours at 90° C., thereafter cooled to 20° C.; the precipitate formed is filtered off with suction, washed until neutral and dried. 888 Parts (corresponding to 97.4% of the theory) of phenyl thiourea are obtained, which product has a melting point in the range of from 148° to 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-carboxyphenylthiourea (Lancaster, 13047) was dissolved to 0.2M in DMF. The resultant mixture was activated by adding a half equivalent of DIC for 15 min at room temperature. Aminopropylsilylated glass surfaces purified with compressed air (2.5×7.5 cm; Sigma, Silane-Prep™, S4651) were coated with the activated solution thus obtained and incubated for three hours at room temperature. The glass surfaces thus treated were then washed five times using respectively 30 mL of DMF for 3 minutes each at room temperature. After washing three times for three minutes each using respectively 30 mL of DCM at room temperature, the glass surfaces were dried and stored at 4° C. until further use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 12515865
Phenylthiourea
CID 12515865
CID 12515865
Phenylthiourea
CID 12515865
Phenylthiourea
CID 12515865
CID 12515865
Phenylthiourea
CID 12515865
Phenylthiourea
CID 12515865
CID 12515865
Phenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.